Home > Products > Screening Compounds P102444 > Dbco-(peg)3-VC-pab-mmae
Dbco-(peg)3-VC-pab-mmae -

Dbco-(peg)3-VC-pab-mmae

Catalog Number: EVT-1492471
CAS Number:
Molecular Formula: C86H124N12O18
Molecular Weight: 1614.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DBCO-(PEG)3-VC-PAB-MMAE is made by MMAE conjugated to DBCO-(PEG)3-vc-PAB linker. Monomethyl auristatin E (MMAE), a potent tubulin inhibitor, is a toxin payload in antibody drug conjugate.
Overview

DBCO-(PEG)3-VC-PAB-MMAE is a specialized drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). This compound combines a potent cytotoxic agent, monomethyl auristatin E, with a linker that facilitates selective attachment to antibodies. The structure includes a dibenzocyclooctyne (DBCO) moiety, polyethylene glycol (PEG) chains, a valine-citrulline (VC) peptide linker, and a para-aminobenzyl (PAB) group. The DBCO component allows for bioorthogonal reactions, making it suitable for targeted therapies in cancer treatment.

Source

This compound is synthesized from commercially available precursors and is often obtained through specialized chemical suppliers such as MedChemExpress and AbMole. The synthesis involves coupling monomethyl auristatin E to the DBCO-PEG-VC-PAB linker, which is crucial for its function in ADCs .

Classification

DBCO-(PEG)3-VC-PAB-MMAE falls under the category of drug-linker conjugates used in targeted cancer therapy. It is classified as a cytotoxic agent due to its mechanism of action involving the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Synthesis Analysis

Methods

The synthesis of DBCO-(PEG)3-VC-PAB-MMAE typically involves several key steps:

  1. Preparation of Linker: The DBCO-(PEG)3-VC-PAB linker is synthesized first. This involves the formation of the PEG chain connected to the VC peptide and PAB group.
  2. Conjugation with Monomethyl Auristatin E: The linker is then coupled with monomethyl auristatin E through a series of reactions that ensure the stability and reactivity of the final product. This step often employs methods such as strain-promoted azide-alkyne cycloaddition (SPAAC), which is efficient under mild conditions .

Technical Details

The synthesis process often utilizes high-performance liquid chromatography for purification and characterization of the final product. Mass spectrometry is employed to confirm the molecular weight and structure of DBCO-(PEG)3-VC-PAB-MMAE .

Molecular Structure Analysis

Structure

The molecular structure of DBCO-(PEG)3-VC-PAB-MMAE includes:

  • Dibenzocyclooctyne (DBCO): A bicyclic compound that facilitates bioorthogonal reactions.
  • Polyethylene Glycol (PEG): A hydrophilic polymer that enhances solubility and stability.
  • Valine-Citrulline (VC): A peptide sequence that provides a cleavage site for proteolytic enzymes.
  • Para-Aminobenzyl (PAB): A moiety that aids in drug attachment.

Data

The molecular formula for DBCO-(PEG)3-VC-PAB-MMAE is C30_{30}H42_{42}N4_{4}O8_{8}, with a molecular weight of approximately 570 g/mol. The compound's structural integrity is confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Reactions

DBCO-(PEG)3-VC-PAB-MMAE participates in several key chemical reactions:

  1. Strain-Promoted Azide-Alkyne Cycloaddition: This reaction allows for the selective attachment of the drug to azide-functionalized antibodies, forming stable conjugates.
  2. Proteolytic Cleavage: The valine-citrulline bond can be cleaved by specific proteases, releasing the cytotoxic agent within target cells .

Technical Details

The efficiency of these reactions can be monitored using high-performance liquid chromatography and mass spectrometry to ensure successful conjugation and release profiles.

Mechanism of Action

Process

The mechanism of action for DBCO-(PEG)3-VC-PAB-MMAE involves:

  1. Targeting Cancer Cells: The compound binds specifically to antibodies that are directed against tumor antigens.
  2. Internalization: Upon binding, the ADC is internalized into the cancer cell.
  3. Release of Monomethyl Auristatin E: Once inside, proteolytic enzymes cleave the VC peptide, releasing monomethyl auristatin E, which disrupts microtubule formation, leading to cell death.

Data

Studies indicate that this mechanism results in significant cytotoxicity against various cancer cell lines, demonstrating its potential efficacy as an ADC component .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents; limited solubility in water due to hydrophobic components.

Chemical Properties

  • Stability: Stable under dry conditions; sensitive to moisture which can lead to hydrolysis.
  • Reactivity: Highly reactive due to the DBCO moiety, allowing for rapid coupling with azide-containing molecules.

Relevant analyses include thermal stability assessments and solubility tests under various pH conditions .

Applications

Scientific Uses

DBCO-(PEG)3-VC-PAB-MMAE is primarily used in:

  • Antibody-Drug Conjugates: It serves as a crucial component in developing ADCs aimed at targeted cancer therapies.
  • Research Applications: Employed in studies focused on improving delivery mechanisms for cytotoxic agents and enhancing therapeutic efficacy against tumors.

This compound represents a significant advancement in precision medicine, allowing researchers to explore novel therapeutic strategies with improved specificity and reduced systemic toxicity .

Introduction to DBCO-(PEG)₃-VC-PAB-MMAE

Structural Definition and Molecular Composition

DBCO-(PEG)₃-VC-PAB-MMAE represents an advanced drug-linker conjugate specifically engineered for antibody-drug conjugate (ADC) applications. This structurally complex molecule integrates three functionally distinct domains through precise chemical architecture:

  • DBCO (Dibenzocyclooctyne) group: Serves as the bioorthogonal handle for copper-free click chemistry conjugation. This strained alkyne moiety enables specific reaction with azide-functionalized antibodies via strain-promoted alkyne-azide cycloaddition (SPAAC) without cytotoxic catalysts [1] [3].
  • (PEG)₃ spacer: A triethylene glycol unit that provides essential hydrophilicity and steric flexibility. This 12-atom polyethylene glycol (PEG) linker enhances aqueous solubility while minimizing aggregation and optimizing spatial orientation for efficient payload release [1] [6].
  • VC-PAB-MMAE payload: Features a protease-cleavable valine-citrulline (VC) dipeptide connected to para-aminobenzyloxycarbonyl (PAB) self-immolative spacer, culminating in the potent cytotoxic agent monomethyl auristatin E (MMAE). This configuration ensures tumor-specific payload release through cathepsin B-mediated cleavage in lysosomes [1] [7].

Table 1: Molecular Characteristics of DBCO-(PEG)₃-VC-PAB-MMAE

PropertySpecification
Molecular FormulaC₈₆H₁₂₄N₁₂O₁₈
Molecular Weight1613.97 g/mol
CAS Registry Number2754384-60-4
Purity Requirements≥98% (analytical HPLC)
Storage Conditions-20°C under inert nitrogen atmosphere
Solubility Profile60 mg/mL in DMSO (37.18 mM)
Chemical ClassificationDrug-linker conjugate for ADCs

The full SMILES notation (CCC@HC@@HN(C(C@HNC(C@HN(C(OCC3=CC=C(NC(C@HNC(C@HNC(CCOCCOCCOCCNC(CCC(N(C4)C5=C(C=CC=C5)C#CC6=C4C=CC=C6)=O)=O)=O)=O)=O)C=C3)=O)C)=O)=O)C) confirms the intricate stereochemistry and connectivity of this 1613.97 Da molecule [1] [6]. The linker-payload architecture demonstrates intentional modularity: DBCO enables chemoselective conjugation, PEG enhances pharmacokinetic properties, and the protease-sensitive linker ensures tumor-specific payload activation. This configuration exemplifies modern ADC design principles prioritizing stability in circulation while enabling efficient intracellular drug release [3] [7].

Historical Development of Antibody-Drug Conjugates (ADCs)

The evolution of ADCs provides essential context for understanding DBCO-(PEG)₃-VC-PAB-MMAE's significance:

  • First-generation ADCs (2000-2010) utilized stochastic conjugation through lysine residues or native cysteine reduction, producing heterogeneous mixtures with variable drug-to-antibody ratios (DAR). These constructs suffered from inconsistent pharmacokinetics, premature payload release, and narrow therapeutic indices [5] [10].
  • Second-generation breakthroughs introduced more stable linkers and potent payloads (e.g., brentuximab vedotin's MMAE), yet retained random conjugation methods. While clinically effective, these ADCs exhibited batch-to-batch variability and suboptimal biodistribution due to DAR heterogeneity [5] [7].
  • Third-generation ADCs prioritized site-specific conjugation to overcome historical limitations. Technologies including engineered cysteines, unnatural amino acids, and enzymatic ligation enabled precise DAR control (typically 2-4 drugs/antibody). This paradigm shift improved pharmacokinetic consistency and therapeutic indices [7] [10].

Table 2: Evolution of ADC Technologies Leading to DBCO-(PEG)₃-VC-PAB-MMAE

GenerationConjugation MethodKey LimitationsRepresentative Payloads
FirstLysine NHS-esterHeterogeneous DAR (0-8), low stabilityCalicheamicin
SecondCysteine reductionPartial antibody fragmentation, moderate DAR controlMMAE, DM1
ThirdSite-specific (e.g., DBCO)High manufacturing complexityMMAE, exatecan

Within this historical trajectory, DBCO-(PEG)₃-VC-PAB-MMAE emerges as a conjugation-ready linker-payload designed for third-generation ADC production. Its DBCO handle enables bioorthogonal conjugation to azide-modified antibodies, ensuring defined DAR and positional consistency. The VC-PAB-MMAE component builds upon validated tumor-activation chemistry from second-generation ADCs, while the PEG spacer addresses historical solubility challenges [1] [3] [5]. This molecular design represents the convergence of three decades of ADC innovation – potent payloads, optimized linkers, and bioorthogonal conjugation – packaged into a single chemical entity [7] [10].

Role of Bioorthogonal Chemistry in ADC Design

Bioorthogonal chemistry has revolutionized ADC manufacturing by enabling site-specific conjugation under physiological conditions. DBCO-(PEG)₃-VC-PAB-MMAE exemplifies this technological advancement through its DBCO moiety, which participates in strain-promoted azide-alkyne cycloaddition (SPAAC) [1] [3]:

  • Mechanistic advantages: Unlike copper-catalyzed (CuAAC) click chemistry, SPAAC avoids cytotoxic catalysts that can denature antibodies. The reaction proceeds spontaneously at 4-37°C in aqueous buffers (pH 6.5-7.5) with second-order rate constants exceeding 1 M⁻¹s⁻¹. The resulting stable triazole linkage maintains integrity in circulation while resisting retro-reactions or cross-reactivity with biological nucleophiles [3] [7].
  • Conjugation workflow: Azide-modified antibodies (produced via metabolic labeling or enzymatic modification) react with DBCO-(PEG)₃-VC-PAB-MMAE at controlled stoichiometries. This typically achieves >95% conjugation efficiency within 2 hours at room temperature, producing homogeneous ADCs with defined DAR (typically 2-4) [7].
  • Comparative superiority: When benchmarked against traditional conjugation methods, DBCO-mediated SPAAC demonstrates clear advantages. Enzymatic approaches (e.g., sortase A ligation) require 100-fold molar excess of toxin substrates and extended reaction times, while cysteine-based conjugation risks disulfide scrambling. DBCO bioorthogonal reactions proceed efficiently with only 2-fold payload excess, minimizing precious antibody consumption [7].

Table 3: Bioorthogonal Conjugation vs. Traditional ADC Manufacturing Methods

ParameterDBCO SPAACEnzymatic LigationCysteine Reduction
Reaction Time1-2 hours12-24 hours4-8 hours
Payload Excess Required2-5 fold50-100 fold3-10 fold
DAR ControlPrecise (±0.2)Moderate (±0.5)Variable (±1.0)
Byproduct Formation<5%10-30%15-40%
ScalabilityExcellentModerateGood

The chemo-enzymatic approach exemplifies DBCO-(PEG)₃-VC-PAB-MMAE's implementation: Antibodies engineered with C-terminal LPETG motifs undergo sortase-mediated ligation with GGG-PEG-N₃, introducing azide handles. Subsequent SPAAC with DBCO-(PEG)₃-VC-PAB-MMAE yields homogeneous ADCs with DAR ≈ 3.3, compared to DAR 1.4 from direct enzymatic conjugation [7]. This approach retains full antigen binding while enabling modular payload attachment – the same azide-functionalized antibody can be conjugated with various DBCO-payloads for screening optimal combinations [3] [7] [10].

Beyond ADCs, this chemistry enables novel bioconjugation formats including:

  • Nanobody engineering: DBCO-functionalized nanobodies attached to azide-modified NK cells enhanced tumor targeting [3].
  • Lipopolyplex functionalization: DBCO-modified shielding agents enabled targeted nucleic acid delivery [3].
  • Hydrogel formation: DBCO-N₃ crosslinking produced biocompatible matrices for cell encapsulation [3].

These diverse applications underscore DBCO-(PEG)₃-VC-PAB-MMAE's role as a versatile bioconjugation tool extending beyond traditional ADCs into cellular engineering and biomaterials science [1] [3] [7].

Properties

Product Name

Dbco-(peg)3-VC-pab-mmae

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

Molecular Formula

C86H124N12O18

Molecular Weight

1614.0 g/mol

InChI

InChI=1S/C86H124N12O18/c1-15-57(8)77(69(111-13)51-73(102)97-44-24-32-68(97)79(112-14)58(9)80(104)90-59(10)78(103)63-27-17-16-18-28-63)95(11)84(108)75(55(4)5)94-83(107)76(56(6)7)96(12)86(110)116-53-60-33-37-65(38-34-60)91-81(105)66(30-23-42-89-85(87)109)92-82(106)74(54(2)3)93-71(100)41-45-113-47-49-115-50-48-114-46-43-88-70(99)39-40-72(101)98-52-64-29-20-19-25-61(64)35-36-62-26-21-22-31-67(62)98/h16-22,25-29,31,33-34,37-38,54-59,66,68-69,74-79,103H,15,23-24,30,32,39-53H2,1-14H3,(H,88,99)(H,90,104)(H,91,105)(H,92,106)(H,93,100)(H,94,107)(H3,87,89,109)/t57-,58+,59+,66-,68-,69+,74-,75-,76-,77-,78+,79+/m0/s1

InChI Key

SXYWMLXUSVMZIA-RZDIXEDLSA-N

SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.